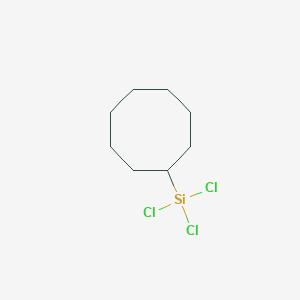

Trichloro(cyclooctyl)silane

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Trichloro(cyclooctyl)silane is a silicon-based compound that is not directly discussed in the provided papers. However, the papers do mention various silane compounds, which can provide insight into the general behavior and reactivity of silicon compounds with organic substituents and halogens. For instance, tris(trimethylsilyl)silane is used to enhance diastereoselectivity in radical cyclisations , and a trichlorosilane with a tetradentate ligand exhibits unusual stability against nucleophilic substitution . These studies suggest that the substitution pattern on the silicon atom can significantly influence the reactivity and stability of silane compounds.

Synthesis Analysis

The synthesis of silane compounds can be complex and often requires multiple steps. For example, the synthesis of a hypersilylated cyclodiphosphadiazane involved a six-step procedure starting from tris(trimethylsilyl)silane . Similarly, the synthesis of a heptacoordinate trichlorosilane with a tetradentate ligand was achieved by reacting triarylmethyllithium with tetrachlorosilane . These examples indicate that the synthesis of silane compounds, including trichloro(cyclooctyl)silane, would likely involve multi-step reactions and careful control of reaction conditions.

Molecular Structure Analysis

The molecular structure of silane compounds can be quite diverse and is heavily influenced by the substituents attached to the silicon atom. X-ray crystallographic analysis has been used to reveal the heptacoordinate structure of a trichlorosilane compound . The arrangement of substituents around the silicon center can lead to unusual geometries and coordination numbers, which in turn affect the compound's reactivity and properties.

Chemical Reactions Analysis

Silane compounds participate in various chemical reactions. For instance, tris(trimethylsilyl)silane was used to achieve high diastereoselectivity in radical cyclisations , and gold-catalyzed cyclization of (ortho-alkynylphenylthio)silanes proceeded through intramolecular capture of a vinyl-Au intermediate . These reactions demonstrate the versatility of silane compounds in synthetic chemistry and their potential to form complex structures with high selectivity.

Physical and Chemical Properties Analysis

The physical and chemical properties of silane compounds are determined by their molecular structure. For example, the heptacoordinate trichlorosilane with a tetradentate ligand showed unusual stability to nucleophilic substitution due to intramolecular interactions and steric hindrance . The electronic and steric environment around the silicon atom plays a crucial role in determining the reactivity and stability of silane compounds. This suggests that trichloro(cyclooctyl)silane would also have unique properties based on its specific substituents and molecular geometry.

科学的研究の応用

Self-Assembled Monolayers on Silicon Surfaces

Trichloro[ω-(trimethylsilyl)alkynyl]silanes, closely related to trichloro(cyclooctyl)silane, are synthesized for their ability to form self-assembled monolayers on hydroxylated silicon surfaces. These compounds are utilized for multilayer formation and further chemical modifications of the tail group of the monolayer, demonstrating their significance in creating advanced materials with specific surface properties (Banaszak et al., 2009).

Nanoimprint Lithography

Chlorosilanes, including trichloro(cyclooctyl)silane, have applications in nanoimprint lithography. For instance, trichloro(3,3,3-trifluoropropyl)silane and trichloro(1H,1H,2H,2H-perfluorooctyl)silane have been used for preparing self-assembled films on silicon molds. These films serve as releasing, antisticking layers, showcasing the role of chlorosilanes in improving manufacturing processes at the nanoscale (Chen et al., 2004).

Silicon-Based Materials Synthesis

The study of gas phase reactivity of chlorosilanes, including trichlorosilane, reveals their importance in depositing silicon for photovoltaic applications. This research contributes to understanding the chemical mechanisms active during the chemical vapor deposition of Si from trichlorosilane, essential for the development of more efficient solar energy materials (Ravasio et al., 2013).

Surface Modification and Coatings

Trichloro(cyclooctyl)silane and similar compounds are used in the surface modification of various materials to enhance their properties. For instance, gas phase deposition of trichloro(1H,1H,2H,2H-perfluorooctyl)silane on silicon dioxide demonstrates the application of chlorosilanes in creating hydrophobic surfaces. This technology is vital for reducing stiction in micro- and nano-electromechanical systems (Lee et al., 2010).

Renewable Biomass Conversion

Chlorosilanes, by extension, play a role in the conversion of renewable biomass resources into synthetically valuable chemicals. The catalyzed conversion of furans via ring-opening and closing cascade processes to afford silicon-functionalized synthetic chemicals showcases the potential of silicon compounds in green chemistry and sustainability efforts (Hazra et al., 2016).

Safety And Hazards

将来の方向性

The hydrosilylation reaction, which is used in the synthesis of trichloro(cyclooctyl)silane, is of great importance in the silicon industry . The development of base-metal catalysts due to increased emphasis on environmental sustainability is a significant area of research . The use of the Rh(I) catalyst in the hydrosilylation reaction represents a promising direction for future research .

特性

IUPAC Name |

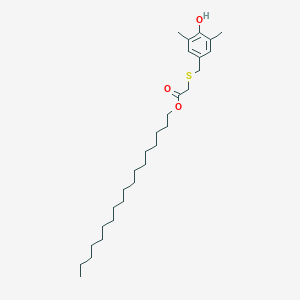

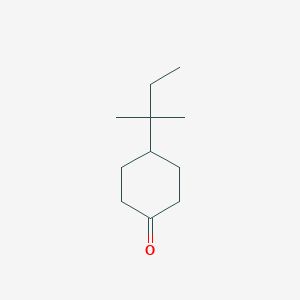

trichloro(cyclooctyl)silane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15Cl3Si/c9-12(10,11)8-6-4-2-1-3-5-7-8/h8H,1-7H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVHDYIKCZDBWQM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCC(CCC1)[Si](Cl)(Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15Cl3Si |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20629398 |

Source

|

| Record name | Trichloro(cyclooctyl)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20629398 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Trichloro(cyclooctyl)silane | |

CAS RN |

18290-59-0 |

Source

|

| Record name | Trichloro(cyclooctyl)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20629398 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。